molecular formula C11H15N3O3 B13573220 tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B13573220
M. Wt: 237.25 g/mol
InChI Key: CVZHZXNTNPPKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocycle featuring a pyrazolo[3,4-c]pyridine core substituted with a tert-butyl carboxylate group at position 6 and a ketone at position 2. Its molecular formula is C₁₅H₂₂N₄O₃ with a molecular weight of 306.37 g/mol . The tert-butyl group enhances solubility in organic solvents and acts as a protective moiety during synthetic processes, while the ketone enables nucleophilic reactions such as condensations or reductions.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl 4-oxo-5,7-dihydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-5-8-7(4-12-13-8)9(15)6-14/h4H,5-6H2,1-3H3,(H,12,13)

InChI Key

CVZHZXNTNPPKKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=NN2)C(=O)C1

Origin of Product

United States

Preparation Methods

Cyclization Using N,N-Dimethylformamide Dimethylacetal (DMFDMA)

One effective route to pyrazolo[3,4-c]pyridine derivatives involves the cyclization of pyrazolylacetates with DMFDMA in dimethylformamide (DMF). This method was demonstrated in the synthesis of related ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates, which share the pyrazolo-pyridine core structure.

  • Procedure: Treatment of alkyl 3-dimethylaminopropenoates with DMFDMA in DMF at elevated temperature leads to ring closure forming the pyrazolo[4,3-c]pyridine scaffold.
  • Yields: Moderate to good yields (~53-56%) were reported.
  • Subsequent transformations: The intermediate can be further reacted with primary amines or hydrazines to introduce substituents at the 5-position, which can be adapted for the tert-butyl ester substitution at position 6 by modifying starting materials.

This method allows for the introduction of the keto group at position 4 as part of the cyclization process.

Alkylation and Esterification of Pyrazolo[3,4-c]pyridine Precursors

Starting from tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, alkylation reactions can install methyl or other alkyl groups at various positions using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) at 0 °C.

  • Example: NaH (2 equiv) added to a solution of the pyrazolo-pyridine ester in THF at 0 °C, followed by dropwise addition of MeI, stirring at 0 °C for 3 hours.
  • Work-up: Quenching with water, extraction with dichloromethane (DCM), and concentration under reduced pressure yields crude alkylated products.
  • Yield: Crude yield reported as 4 g from 17.9 mmol starting material, used without further purification.

This alkylation step can precede oxidation or further functionalization to introduce the 4-oxo group.

Oxidation and Hydrolysis Steps

Hydrolysis or oxidation to form the 4-oxo group can be achieved by treating the partially saturated pyrazolo-pyridine intermediates with aqueous base (e.g., 2 N sodium hydroxide) at elevated temperature (100 °C) for several hours.

  • Example: Stirring the compound in 2 N NaOH at 100 °C for 3 hours monitored by LC-MS for completion.
  • Isolation: After completion, acidification and extraction yield the 4-oxo substituted product.
  • Purity: Confirmed by elemental analysis and spectroscopic methods.

Hydrazine Hydrate-Mediated Cyclization

Hydrazine hydrate in ethanol at room temperature or mild heating (20 °C, 12 h) can be used to convert ketoesters to pyrazolo derivatives via hydrazone formation and ring closure.

  • Yield: High yields (~95%) reported for related pyrazolo carboxylates.
  • Purification: Column chromatography to isolate the desired product.

This step is crucial for forming the pyrazole ring fused to the pyridine and can be adapted for tert-butyl ester substrates.

Summary Table of Representative Preparation Steps

Step Starting Material / Reagent Conditions Yield (%) Notes
Alkylation tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate + NaH + MeI THF, 0 °C, 3 h Crude (used directly) Introduces methyl group
Cyclization Alkyl 3-dimethylaminopropenoate + DMFDMA DMF, reflux 53-56 Forms pyrazolo[4,3-c]pyridine core
Hydrolysis/Oxidation Intermediate + 2 N NaOH 100 °C, 3 h Not specified Generates 4-oxo group
Hydrazine Cyclization Ketoester + N2H4·H2O EtOH, 20 °C, 12 h 95 Forms fused pyrazolo ring

Analytical and Purification Techniques

  • LC-MS: Used to monitor reaction completion and confirm molecular ion peaks (e.g., m/z 224.2 [M+H]+ for related pyrazolo carboxylates).
  • NMR Spectroscopy: ^1H NMR data confirm substitution patterns and ring saturation states.
  • Column Chromatography: Silica gel purification is common for isolating pure compounds.
  • Elemental Analysis: Used to verify compound composition post-synthesis.
  • Recrystallization: Employed for final purification and to obtain crystalline products suitable for characterization.

Chemical Reactions Analysis

tert-Butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound .

Scientific Research Applications

tert-Butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

  • Molecular Formula : C₁₁H₁₆IN₃O₂
  • Molecular Weight : 349.17 g/mol
  • Key Differences :
    • Substitution at position 3 with iodine instead of hydrogen.
    • Higher molecular weight due to iodine’s atomic mass (126.9 vs. ~1 for H).
    • Reactivity: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making it valuable in medicinal chemistry for introducing aryl/heteroaryl groups .

tert-butyl 3-amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate

  • Key Features: Amino group (-NH₂) at position 3 replaces the oxo group. Increased polarity enhances solubility in polar solvents (e.g., water or ethanol). Applications: The amino group serves as a handle for further functionalization, such as acylation or sulfonylation, to generate amide-linked derivatives .

Spirocyclic Analogs (e.g., tert-butyl 2’-chloro-6’-oxo-...spiro[pyran-4,9’-pyrazino...carboxylate)

  • Structural Differences: Incorporation of a spirocyclic pyran-pyrazino-pyrrolo-pyrimidine system. Similarity Score: 0.57 (based on structural overlap) . Reactivity: The spiro architecture imposes steric constraints, reducing conformational flexibility but improving target selectivity in drug design .

Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-...pyrazolo[3,4-c]pyridine-3-carboxylate

  • Key Modifications :
    • Substitution with a 4-methoxyphenyl group and piperidin-2-one moiety.
    • Enhanced metabolic stability due to bulky aromatic groups, making it suitable for pharmacokinetic studies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target compound C₁₅H₂₂N₄O₃ 306.37 Oxo, tert-butyl carboxylate Intermediate in drug synthesis
3-Iodo derivative C₁₁H₁₆IN₃O₂ 349.17 Iodo, tert-butyl carboxylate Cross-coupling reactions
3-Amino derivative C₁₁H₁₈N₄O₂ ~262.3 (estimated) Amino, tert-butyl carboxylate Amide/sulfonamide synthesis
Spirocyclic analog (tert-butyl 2’-chloro-6’-oxo-...) C₂₀H₂₇ClN₄O₄ ~422.9 (estimated) Spiro ring, chloro, oxo Kinase inhibitors
Ethyl 1-(4-methoxyphenyl)-7-oxo-...carboxylate C₂₆H₂₇N₅O₅ ~489.5 (estimated) 4-Methoxyphenyl, piperidin-2-one Metabolic stability studies

Biological Activity

tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS Number: 2251813-03-1) is a compound belonging to the pyrazolo[3,4-c]pyridine class of heterocycles. This class has garnered attention due to its diverse biological activities, including anti-diabetic, anti-cancer, and kinase inhibitory properties. This article reviews the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C11H15N3O3
  • Molecular Weight : 237.2551 g/mol
  • SMILES : O=C(N1CC(=O)c2c(C1)[nH]nc2)OC(C)(C)C

1. Anti-Diabetic Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant α-amylase inhibitory activity. For instance, in a series of synthesized derivatives (6a–i), compounds such as 6b and 6c showed IC50 values of approximately 5.14 μM and 5.15 μM respectively, which is considerably lower than the reference drug acarbose (IC50 = 200.1 μM) . This indicates that this compound may possess potent anti-diabetic properties.

2. Kinase Inhibition

The compound has been explored for its potential as a receptor interacting protein 1 (RIP1) kinase inhibitor. A study reported that derivatives of pyrazolo[3,4-c]pyridine demonstrated moderate RIP1 kinase inhibitory activity and were effective in suppressing necroptotic cell death in both mouse and human cells . This suggests potential applications in treating conditions like multiple sclerosis.

3. Anti-Cancer Activity

Pyrazolo[3,4-c]pyridine derivatives have shown promise in inhibiting various cancer cell lines. For example, new derivatives synthesized recently exhibited c-Met kinase inhibitory activity with IC50 values in the nanomolar range . The ability to inhibit c-Met is particularly significant as this kinase is often implicated in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the pyrazole ring and substituents can significantly affect its potency against various biological targets. For instance:

  • Substituent Variations : Altering functional groups can enhance or diminish the compound's inhibitory effects on enzymes such as α-amylase or kinases.
  • Core Structure Optimization : Adjustments to the core structure have led to improvements in pharmacokinetic profiles and selectivity for target proteins .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-c]pyridine derivatives:

  • Study on RIP1 Kinase Inhibition : A derivative was administered at a dosage of 10 mg/kg in a mouse model of experimental autoimmune encephalomyelitis (EAE), resulting in significant attenuation of disease progression .
  • Anti-Diabetic Efficacy : In vitro assays demonstrated that certain derivatives exhibited superior inhibition compared to traditional anti-diabetic medications .

Q & A

Q. Advanced

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(PPh₃)₄ improved yields in Suzuki-Miyaura reactions for analogous boronate esters .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 100–120°C for 30 minutes) while minimizing decomposition .
  • Workup Optimization : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates efficiently .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Acute toxicity studies on related compounds indicate potential respiratory irritation .
  • Ventilation : Use fume hoods for weighing and reactions, as tert-butyl esters may release toxic gases (e.g., isobutylene) upon decomposition .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention with the SDS .

How can computational modeling guide the design of derivatives for target-specific applications?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like kinases or GPCRs. For example, pyrazolo-pyridine scaffolds show high complementarity to ATP-binding pockets in kinases .
  • ADMET Prediction : Apply SwissADME or pkCSM to optimize logP (<3) and polar surface area (>60 Ų) for improved bioavailability .

What are the challenges in purifying tert-butyl 4-oxo-pyrazolo[3,4-c]pyridine-6-carboxylate, and how are they resolved?

Q. Advanced

  • Byproduct Removal : Silica gel chromatography with 2% triethylamine in the mobile phase prevents streaking caused by residual amines .
  • Crystallization : Recrystallize from ethanol/water (7:3) at −20°C to obtain high-purity crystals, verified by melting point (mp ~150–155°C) .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Basic

  • Storage : Store desiccated at −20°C under argon to prevent hydrolysis of the Boc group. Stability studies on tert-butyl esters show <5% degradation over 6 months under these conditions .
  • In-Solution Stability : Avoid prolonged storage in DMSO (>1 week), as oxidation byproducts can form detectable via TLC .

What advanced techniques differentiate between tautomeric forms of the pyrazolo[3,4-c]pyridine core?

Q. Advanced

  • Dynamic NMR : Perform variable-temperature 1H NMR (25–80°C) to observe tautomer equilibria via chemical shift coalescence .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen bonding environments to confirm dominant tautomers in the solid state .

How are in vitro biological activity assays designed for this compound?

Q. Basic

  • Kinase Assays : Use TR-FRET-based Z’-LYTE kits to measure inhibition (e.g., IC₅₀ for JAK2 or EGFR) at 10 µM initial concentration .
  • Cytotoxicity Screening : Test against HEK293 or HepG2 cells via MTT assay, normalizing to DMSO controls .

What analytical methods resolve structural ambiguities in derivatives with complex substituents?

Q. Advanced

  • 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm regiochemistry of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas for novel derivatives (e.g., [M+H]+ calculated for C₁₆H₂₀N₃O₃: 326.1497) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.